Phenol, 4-((2R)-2-aminopropyl)-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-((2R)-2-aminopropyl)-2-methoxy-, also known as 4-(2-Aminopropyl)-2-methoxyphenol, is a compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound is notable for its unique structure, which includes an aminopropyl group and a methoxy group attached to the phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenols typically involves several methods, including nucleophilic aromatic substitution, hydroxylation of arylboronic acids, and oxidation of cumene. For 4-(2-Aminopropyl)-2-methoxyphenol, a common synthetic route involves the reaction of 4-bromo-2-methoxyphenol with ®-2-aminopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of phenolic compounds often involves the hydroxylation of benzene derivatives or the oxidation of cumene. These methods are scalable and can be optimized for high yields and purity. The use of catalysts and controlled reaction conditions ensures the efficient production of the desired phenolic compounds.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-((2R)-2-aminopropyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic ring reacts with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenols, depending on the electrophile used.
Scientific Research Applications
Phenol, 4-((2R)-2-aminopropyl)-2-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenol, 4-((2R)-2-aminopropyl)-2-methoxy-, involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aminopropyl group can interact with receptors and enzymes. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a simple hydroxyl group attached to the benzene ring.
4-Methoxyphenol: Similar structure but lacks the aminopropyl group.
4-Aminophenol: Contains an amino group but lacks the methoxy group.
Uniqueness
Phenol, 4-((2R)-2-aminopropyl)-2-methoxy-, is unique due to the presence of both the aminopropyl and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for unique interactions and reactivity compared to other phenolic compounds.
Properties
CAS No. |
150200-02-5 |
---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-[(2R)-2-aminopropyl]-2-methoxyphenol |
InChI |
InChI=1S/C10H15NO2/c1-7(11)5-8-3-4-9(12)10(6-8)13-2/h3-4,6-7,12H,5,11H2,1-2H3/t7-/m1/s1 |
InChI Key |
GPBOYXOSSQEJBH-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)O)OC)N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.